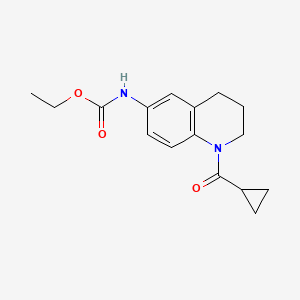

Ethyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Description

Ethyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a tetrahydroquinoline-derived carbamate compound featuring a cyclopropanecarbonyl moiety at the 1-position of the tetrahydroquinoline scaffold. This structure combines the rigidity of the cyclopropane ring with the carbamate functional group, which is known for its bioisosteric properties and metabolic stability. The compound’s synthetic route likely involves carbamate formation via reaction of an amine precursor with ethyl chloroformate or similar reagents, as seen in analogous syntheses . Its molecular weight (calculated from : ~322.11 g/mol) and IR absorption bands (e.g., 3409 cm⁻¹ for N-H stretching) suggest hydrogen-bonding capacity and polar functional groups that may influence solubility and pharmacokinetics.

Properties

IUPAC Name |

ethyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-2-21-16(20)17-13-7-8-14-12(10-13)4-3-9-18(14)15(19)11-5-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYBPEZICPZUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, where nucleophiles such as amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation catalysts (e.g., palladium on carbon)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives with altered functional groups.

Scientific Research Applications

Biological Applications

Ethyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of tetrahydroquinoline have been reported to inhibit bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anti-inflammatory Effects : The compound may interact with enzymes involved in inflammatory pathways, potentially providing therapeutic effects in conditions characterized by inflammation .

- Anticancer Potential : Research indicates that tetrahydroquinoline derivatives may possess anticancer properties. This compound could be explored for its ability to inhibit cancer cell proliferation and induce apoptosis .

Case Studies and Research Findings

Several studies have investigated the applications of related compounds:

- A study published in RSC Advances highlighted the synthesis and antimicrobial studies of various quinoline derivatives. Compounds similar to this compound showed promising results against multiple microbial strains .

- Another research article focused on tetrahydroquinoline sulfonamide derivatives that inhibited specific enzymes related to DNA repair mechanisms. This suggests potential applications in cancer therapy by targeting DNA repair pathways .

Mechanism of Action

The mechanism of action of Ethyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The ethyl carbamate at the 6-position contrasts with the thiophene-carboximidamide group in compounds 28–31, which may enhance π-π stacking interactions in biological targets.

- Synthetic yields vary significantly (e.g., 6% for compound 30 vs. 69% for 31), suggesting that cyclopropanecarbonyl introduction may require optimized conditions to avoid side reactions.

Comparison with Ethyl Carbamate (EC)

Ethyl carbamate (EC), a simpler carbamate (NH₂CO₂CH₂CH₃), is widely studied in alcoholic beverages (–5). Key differences include:

- Structure: EC lacks the tetrahydroquinoline scaffold and cyclopropane, resulting in lower molecular weight (89.09 g/mol vs. ~322.11 g/mol) and higher volatility.

- Toxicity: EC is classified as a Group 2A carcinogen, with exposure limits exceeding safe thresholds in 48.7% of Chinese liquors (). The main compound’s complex structure may reduce volatility and alter metabolic pathways, but its toxicity profile remains uncharacterized.

- Synthetic Relevance: EC is a byproduct of fermentation, while the main compound requires deliberate synthesis.

Biological Activity

Ethyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H20N2O3

- Molecular Weight : 288.34 g/mol

- CAS Number : 941915-47-5

- Purity : Typically around 98% .

The compound features a unique structure characterized by a cyclopropanecarbonyl group linked to a tetrahydroquinoline ring, which is known to confer distinct chemical and biological properties.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity.

- Receptor Binding : It could bind to various receptors, influencing cellular signaling pathways related to inflammation and cancer progression.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress .

Anticancer Potential

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown:

- Cell Proliferation Inhibition : The compound has been found to significantly inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Apoptotic Induction : It may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of this compound:

- Cytokine Modulation : this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for preparing Ethyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate?

The compound can be synthesized via a multi-step approach:

Core scaffold formation : Start with 1,2,3,4-tetrahydroquinolin-6-amine. Introduce the cyclopropanecarbonyl group at the 1-position via acylation using cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) .

Carbamate installation : React the intermediate with ethyl chloroformate under anhydrous conditions (e.g., DCM, 0–5°C) to form the carbamate group at the 6-position .

Purification : Use column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Key characterization tools :

Q. How does the cyclopropanecarbonyl group influence the compound’s stability and reactivity?

The cyclopropane ring introduces steric strain and electronic effects:

- Steric effects : The rigid three-membered ring restricts conformational flexibility, potentially enhancing target binding selectivity .

- Electron-withdrawing nature : The carbonyl group stabilizes adjacent intermediates during synthesis but may reduce nucleophilicity at the 1-position .

- Metabolic stability : Cyclopropane rings are less prone to oxidative metabolism compared to linear alkyl chains, improving pharmacokinetic profiles .

Advanced Research Questions

Q. How can structural modifications optimize selectivity for neuronal nitric oxide synthase (nNOS) inhibition?

Lead optimization strategies include:

- Substituent tuning : Replace the ethyl carbamate with bulkier groups (e.g., tert-butyl) to exploit hydrophobic pockets in nNOS .

- Positional isomerism : Shift the carbamate to the 7-position to reduce off-target binding with endothelial NOS (eNOS) .

- Bioisosteric replacement : Substitute the cyclopropanecarbonyl with a pyrrolidinyl group to enhance hydrogen-bonding interactions (e.g., compound 70 in ).

Q. Example optimization data :

| Modification | nNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | Selectivity Ratio (nNOS/eNOS) |

|---|---|---|---|

| Ethyl carbamate (parent) | 120 | 850 | 7.1 |

| tert-Butyl carbamate | 45 | 1,200 | 26.7 |

| 7-Position carbamate | 98 | 2,300 | 23.5 |

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., recombinant enzyme sources, substrate concentrations) .

- Solubility differences : Use DMSO stock solutions at consistent concentrations (<0.1% v/v) to avoid aggregation .

- Metabolic interference : Include control experiments with liver microsomes to assess metabolic stability .

Case study : Inconsistent IC₅₀ values for iNOS inhibition may stem from variations in enzyme expression systems (e.g., Baculovirus vs. mammalian cells) .

Q. What advanced analytical methods validate the compound’s interaction with biological targets?

Q. How does the carbamate group impact pharmacokinetic properties?

- Hydrolysis susceptibility : The ethyl carbamate is prone to enzymatic cleavage by esterases, reducing half-life in vivo. Stabilize via fluorination of the ethyl group (e.g., trifluoroethyl carbamate) .

- Tissue penetration : Carbamates generally exhibit better blood-brain barrier permeability compared to amides, critical for CNS-targeted nNOS inhibitors .

Q. What computational tools predict the compound’s ADMET profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.